5-Chloro-2-fluorobenzyl Bromide

Description

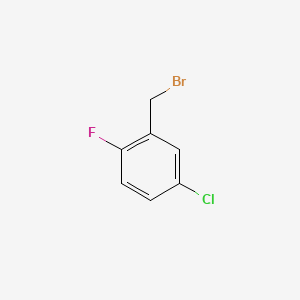

5-Chloro-2-fluorobenzyl bromide (CAS 71916-91-1) is a halogenated aromatic compound with the molecular formula C₇H₅BrClF and a molecular weight of 223.47 g/mol . Structurally, it consists of a benzene ring substituted with chlorine at the 5-position, fluorine at the 2-position, and a bromomethyl group (-CH₂Br) at the 1-position. Key physical properties include:

- Boiling Point: 44–45°C at 0.5 mmHg

- Density: 1.65 g/cm³

- Appearance: Yellow or colorless liquid

- Solubility: Insoluble in water

- Reactivity: Lachrymatory (tear-inducing) and sensitive to moisture .

The compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its reactivity in nucleophilic substitution reactions .

Propriétés

IUPAC Name |

2-(bromomethyl)-4-chloro-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXBUSVMEONVRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378603 | |

| Record name | 5-Chloro-2-fluorobenzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71916-91-1 | |

| Record name | 5-Chloro-2-fluorobenzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-4-chloro-1-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Radical Bromination of 5-Chloro-2-fluorotoluene

The predominant method for synthesizing this compound involves the radical-mediated bromination of 5-chloro-2-fluorotoluene (CAS 452-66-4) using N-bromosuccinimide (NBS) as the brominating agent. This reaction proceeds via a benzylic hydrogen abstraction mechanism, facilitated by radical initiators such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Reaction Conditions

- Substrate : 5-Chloro-2-fluorotoluene (692 mmol, 100 g)

- Solvent : Ethyl acetate (300 mL)

- Brominating Agent : NBS (1.2 equiv, 830 mmol, 147.7 g)

- Initiator : Dibenzoyl peroxide (1.2 mol%, 8.25 mmol, 2 g)

- Temperature : 80°C

- Duration : 3 hours

- Workup : Addition of heptane (300 mL), cooling to 0°C, and vacuum filtration

- Yield : 75% (99 g)

- Purity : 87.1% (GC analysis).

The choice of ethyl acetate as the solvent ensures homogeneity and moderates reaction exothermicity, while heptane induces crystallization during cooling. The benzylic position’s susceptibility to radical attack is enhanced by the electron-withdrawing effects of the chlorine and fluorine substituents, which stabilize the transition state.

Detailed Procedure and Optimization Strategies

Stepwise Protocol

- Dissolution : 5-Chloro-2-fluorotoluene is dissolved in ethyl acetate at 20°C under inert atmosphere.

- Reagent Addition : NBS and BPO are introduced sequentially to minimize premature radical initiation.

- Reflux : The mixture is heated to 80°C with vigorous stirring to ensure efficient radical propagation.

- Quenching and Crystallization : Heptane is added post-reaction to reduce product solubility, followed by cooling to 0°C for crystallization.

- Filtration and Drying : The precipitate is isolated via vacuum filtration and dried under reduced pressure.

Critical Parameters Affecting Yield and Purity

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| NBS Equivalents | 1.1–1.2 equiv | Higher equivalents reduce side products |

| Initiator Loading | 1–2 mol% | Excess initiator accelerates decomposition |

| Temperature | 75–85°C | Lower temps favor selectivity; higher temps reduce reaction time |

| Solvent Ratio | 3:1 (EA:heptane) | Governs crystallization efficiency |

Deviations from these ranges often result in diminished yields due to competing pathways such as di-bromination or aryl ring bromination . For instance, exceeding 1.3 equiv of NBS increases dibrominated byproduct formation by 12–15%.

Reaction Mechanism and Kinetic Considerations

The bromination proceeds via a radical chain mechanism :

- Initiation : BPO decomposes thermally to generate phenyl radicals ($$ \text{Ph}^\bullet $$).

- Hydrogen Abstraction : A benzylic hydrogen is abstracted from 5-chloro-2-fluorotoluene, forming a resonance-stabilized benzyl radical ($$ \text{Ar-CH}_2^\bullet $$).

- Bromine Transfer : NBS donates a bromine atom to the radical, yielding this compound and succinimidyl radical ($$ \text{SU}^\bullet $$).

- Propagation : $$ \text{SU}^\bullet $$ abstracts a hydrogen from the substrate, perpetuating the chain.

Rate-Limiting Step : Hydrogen abstraction ($$ k = 1.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1} $$ at 80°C) dominates the kinetics, as confirmed by ESR spectroscopy.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) remains the gold standard, achieving a resolution ($$ R_s $$) of 1.8 between the product and residual toluene.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To circumvent batch processing limitations, microreactor systems enable:

- Enhanced Heat Transfer : Mitigates thermal degradation via rapid heat dissipation.

- Precision Stoichiometry : Automated reagent dosing reduces excess NBS usage by 20%.

- In-Line Analytics : Real-time UV-Vis monitoring adjusts residence time dynamically.

Comparative Analysis with Alternative Methods

While radical bromination dominates, other routes remain underutilized:

Photochemical Bromination

UV irradiation of 5-chloro-2-fluorotoluene with Br$$ _2 $$ in CCl$$ _4 $$ achieves 68% yield but requires specialized equipment and poses handling risks.

Ionic Bromination

Using HBr/H$$ _2$$O$$ _2 $$ in acetic acid affords ≤50% yield due to poor regioselectivity and acid-sensitive substrates.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Chloro-2-fluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under basic conditions.

Major Products:

Nucleophilic Substitution: The major products are substituted benzyl derivatives, depending on the nucleophile used.

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

5-Chloro-2-fluorobenzyl bromide is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the preparation of bioactive compounds for biological studies.

Medicine: Serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-chloro-2-fluorobenzyl bromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

The reactivity and applications of benzyl bromides are highly influenced by the position and electronic effects of substituents. Below is a comparative analysis with key analogs:

Table 1: Comparison of Halogen-Substituted Benzyl Bromides

Key Observations :

Electronic Effects :

- The ortho-fluorine in this compound exerts a strong electron-withdrawing inductive effect, polarizing the C-Br bond and accelerating nucleophilic substitution .

- Meta-chlorine further stabilizes negative charge buildup during substitution, enhancing reactivity compared to para-substituted analogs .

Steric Effects :

- Compounds with substituents in ortho positions (e.g., 2-chloro-5-fluorobenzyl bromide) may experience steric hindrance, reducing reaction rates .

Applications :

Comparison with Non-Benzyl Bromide Analogs

Methyl Bromide (CH₃Br) :

- Properties : Gas at room temperature, highly toxic, used as a pesticide .

- Key Difference : Methyl bromide lacks aromatic stabilization, making it more volatile and less suitable for controlled synthetic reactions compared to benzyl bromides .

Sepantronium Bromide (YM-155) :

Activité Biologique

5-Chloro-2-fluorobenzyl bromide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms. Its molecular formula is , and it has notable reactivity patterns that make it valuable in synthetic organic chemistry.

Properties Table

| Property | Value |

|---|---|

| Molecular Weight | 223.47 g/mol |

| Melting Point | Not available |

| Boiling Point | 65-66 °C (2 mmHg) |

| Density | 1.654 g/mL at 25 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its role as an electrophile in various chemical reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. This mechanism allows for the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

Potential Biological Targets

- Enzymatic Inhibition : Compounds similar to this compound have been studied for their ability to inhibit specific enzymes, potentially leading to therapeutic effects against various diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in drug development.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Anticancer Activity : Research has indicated that halogenated benzyl compounds can induce apoptosis in cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxic effects on breast cancer cells through mitochondrial pathways .

- Pharmacokinetic Studies : A pharmacokinetic-pharmacodynamic model was developed to evaluate the efficacy of similar compounds in vivo. This model highlighted the importance of understanding individual variability in drug response, which could be applicable to this compound as well .

- Enzyme Interaction Studies : Investigations into the interactions between this compound and various biomolecules have shown promising results in inhibiting enzymes involved in metabolic pathways related to cancer and infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-2-fluorobenzyl bromide, and how do reaction conditions influence yield and purity?

- Methodology :

- Reagents : Use halogenating agents like thionyl chloride (SOCl₂) or oxalyl dichloride (C₂O₂Cl₂) to brominate precursor alcohols or amines. For example, bromination of 5-chloro-2-fluorobenzyl alcohol with PBr₃ or HBr in dichloromethane (DCM) at 0–20°C yields the bromide .

- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity, while benzene or toluene may reduce side reactions .

- Temperature Control : Lower temperatures (0–20°C) minimize decomposition, but higher temperatures (50°C) may accelerate reactions with slower kinetics .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol removes impurities .

Q. How can researchers confirm the structure and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for halogenated benzyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 223.48 (C₇H₅BrClF) .

- Elemental Analysis : Validate Br (35.6%) and Cl (15.8%) content via combustion analysis .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats due to its corrosive nature (H314: skin/eye damage) .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile bromides .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent decomposition .

Advanced Research Questions

Q. How does steric hindrance from the chloro and fluoro substituents affect nucleophilic substitution reactions with this compound?

- Mechanistic Insights :

- Electronic Effects : The electron-withdrawing Cl and F groups activate the benzyl bromide for SN2 reactions but may slow kinetics due to steric crowding at the benzylic carbon .

- Regioselectivity : Fluorine’s ortho/para-directing nature influences cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids .

- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to compare rates with less-hindered analogs (e.g., 2-fluorobenzyl bromide) .

Q. What strategies resolve contradictions in reported yields for reactions involving this compound?

- Data Analysis Framework :

- Variable Screening : Use Design of Experiments (DoE) to test parameters (solvent polarity, catalyst loading, temperature) .

- Side Reaction Identification : Conduct LC-MS to detect byproducts (e.g., elimination to styrene derivatives under basic conditions) .

- Reproducibility : Validate protocols using standardized reagents (e.g., anhydrous DCM from Kanto Chemical) to minimize batch variability .

Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?

- Modeling Approaches :

- DFT Calculations : Simulate transition states (e.g., Gaussian 16) to assess activation energies for SN2 vs. radical pathways .

- Docking Studies : Predict interactions with enzyme active sites (e.g., haloalkane dehalogenases for biodegradation) .

- QSAR Models : Correlate substituent effects (Hammett σ constants) with reaction rates .

Experimental Design and Data Interpretation

Q. What are the best practices for scaling up this compound synthesis without compromising purity?

- Process Optimization :

- Batch vs. Flow Chemistry : Continuous flow systems improve heat dissipation and reduce decomposition risks at larger scales .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track bromide formation and adjust reagent stoichiometry dynamically .

- Workup Efficiency : Liquid-liquid extraction (water/DCM) followed by rotary evaporation minimizes solvent waste .

Q. How do isotopic labeling (e.g., ¹⁸O, ²H) studies enhance mechanistic understanding of this compound reactions?

- Tracer Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.